![molecular formula C9H17N3O4 B132473 Asparaginyl-Valine CAS No. 145314-87-0](/img/structure/B132473.png)
Asparaginyl-Valine
Overview
Description
Asparaginyl-Valine is a dipeptide composed of asparagine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism .
Synthesis Analysis
Asparaginyl-Valine is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction .Molecular Structure Analysis
The molecular structure of Asparaginyl-Valine is complex and has been investigated using a combination of infrared ion spectroscopy, guided ion beam tandem mass spectrometry, and theoretical calculations .Chemical Reactions Analysis
Asparaginyl endopeptidases (AEP) are proteases that react selectively at an internal asparagine or aspartate residue of a peptide backbone via a catalytic cysteine residue .Physical And Chemical Properties Analysis
The physical and chemical properties of Asparaginyl-Valine have been investigated using a combination of spectroscopic, guided ion beam, and theoretical study .Scientific Research Applications
Bioorthogonal Ligation
Bioorthogonal ligation refers to the selective and efficient formation of a peptide bond under physiological conditions. One prime example is butelase-1 , an Asn/Asp(Asx)-specific ligase that structurally belongs to the asparaginyl endopeptidase family. Butelase-1 specifically recognizes a C-terminal Asx-containing tripeptide motif, Asn/Asp-Xaa-Yaa (where Xaa and Yaa are any amino acids), to form a site-specific Asn-Xaa peptide bond either intramolecularly or intermolecularly . This property makes it a valuable tool for protein engineering, site-specific labeling, and protein modification.
Mechanism of Action
Target of Action
Asparaginyl-Valine, also known as H-ASN-VAL-OH, is a dipeptide composed of asparagine and valine It’s known that dipeptides can have physiological or cell-signaling effects .
Mode of Action
It’s known that dipeptides can interact with their targets to induce various physiological effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .
Biochemical Pathways
Asparaginyl-Valine is an incomplete breakdown product of protein digestion or protein catabolism . It’s involved in specific amino acid degradation pathways following protein digestion . Asparagine, one of the components of Asparaginyl-Valine, plays a vital role in the development of cancer cells and is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Result of Action
It’s known that dipeptides can have physiological or cell-signaling effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .
Action Environment
It’s known that the action of dipeptides can be influenced by various factors, including the presence of other co-learning agents .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQPGIYEZKDEG-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344771 | |
Record name | L-Asparaginyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asparaginyl-Valine | |
CAS RN |
145314-87-0 | |
Record name | L-Asparaginyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is Asn-Val found naturally in proteins?
A1: Yes, Asn-Val is a naturally occurring dipeptide found within the amino acid sequence of various proteins across different species. For instance, it's found in:* Rice glutelin: A novel glutelin cDNA from rice seeds was found to contain an Asn-Val sequence instead of the typical Asn-Gly processing site found in other 11S seed storage proteins. This difference influences the hydrophilicity and isoelectric point of the protein. []* Hyaluronidases: The sequence Asn-Val-Thr represents a potential N-glycosylation site conserved across various mammalian and non-mammalian hyaluronidases. This conservation suggests a significant role in the structure and function of these enzymes. []* Thioredoxin reductase: Mammalian thioredoxin reductases (TrxR) possess a conserved redox catalytic site, -Cys-Val-Asn-Val-Gly-Cys-. This site contributes to the enzyme's ability to reduce thioredoxin and other molecules, playing a role in various cellular processes. []
Q2: Does the presence of Asn-Val in specific protein regions have functional implications?
A2: Research suggests that the location of Asn-Val within a protein can be functionally significant. For example:
- Clustering of Kir4.1 potassium channel: The dipeptide sequence Ser-Asn-Val at the C-terminal end of the Kir4.1 potassium channel enables its interaction with the anchoring protein PSD-95. This interaction leads to channel clustering and enhances potassium current, influencing neuronal signaling. []
- Deamidation and peptide bond cleavage: Studies on model peptides showed that the presence of a histidine residue (His) adjacent to Asn-Val can impact deamidation rates and promote Asn-His bond cleavage. These findings provide insights into potential degradation pathways of peptides containing Asn-Val. []
Q3: What is the molecular formula and weight of Asn-Val?
A3: The molecular formula of Asn-Val is C8H15N3O4. Its molecular weight is 217.22 g/mol.
Q4: Is there research on the material compatibility and stability of Asn-Val itself?
A4: The provided research focuses on Asn-Val within the context of larger peptides and proteins. Studies specifically investigating the material compatibility and stability of isolated Asn-Val were not included.
Q5: Are there studies on the catalytic properties or computational modeling of Asn-Val?
A5: The research provided doesn't delve into the catalytic activity or computational modeling of Asn-Val in isolation. The focus remains on its presence within larger peptide and protein sequences and the resulting biological effects.
Q6: Is there information on how modifications to the Asn-Val structure affect its activity or stability?
A6: While the provided research does not directly investigate modifications specific to the Asn-Val dipeptide, some studies highlight the importance of the Asn-Val sequence within a larger context:
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